2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one

Kinase Inhibition CDK7 Cancer Therapeutics

Medicinal chemistry teams developing kinase inhibitors often face supply bottlenecks for key heteroaromatic scaffolds, delaying SAR exploration. 2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1060816-71-8) solves this by providing a versatile, mono-functionalized core with a reactive C2-chloro handle enabling clean SNAr and Suzuki diversification without regioselectivity challenges. • Enables rapid synthesis of CDK7 inhibitors (IC50 as low as 3 nM) and EGFR T790M inhibitors (IC50 = 2.0 nM) • Single reactive site simplifies parallel library synthesis and purification • Ideal for high-throughput kinase panel screening in oncology and inflammation programs

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B13934621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=NC(=NC=C21)Cl
InChIInChI=1S/C7H4ClN3O/c8-7-9-3-4-1-2-5(12)10-6(4)11-7/h1-3H,(H,9,10,11,12)
InChIKeyBRHXLKOBFXCNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one: Identity & Key Features


2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1060816-71-8, C7H4ClN3, MW 165.58) is a heteroaromatic scaffold comprising a fused pyridine and pyrimidine ring system bearing a reactive chlorine atom at the C2 position [1]. This core structure, known as a 'privileged scaffold' in medicinal chemistry due to its resemblance to DNA bases, provides a versatile platform for generating libraries of biologically active compounds [2]. The chlorine atom at C2 serves as a critical handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the modular construction of diverse substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives . While the parent 2-chloropyrido[2,3-d]pyrimidine is commercially available from multiple vendors with typical purities of 95%, procurement decisions for this specific compound often hinge on its role as a precursor to advanced intermediates in kinase inhibitor programs rather than as a final bioactive entity .

1 Reactive C2-Cl handle for SNAr/cross-coupling
2 Scaffold for kinase inhibitor diversification
3 Supports focused library synthesis
Privileged heteroaromatic core for modular SAR exploration

2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one: Why Analogs Fall Short


Direct substitution of 2-chloropyrido[2,3-d]pyrimidin-7(8H)-one with its close analogs—such as 2,4-dichloropyrido[2,3-d]pyrimidine, 2-chloropyrido[2,3-d]pyrimidine (lacking the 7-oxo group), or 2-amino-substituted derivatives—introduces critical differences in synthetic reactivity, biological target engagement, and pharmacokinetic profile that undermine the intended application. The presence of the 7-oxo group establishes a lactam functionality that significantly alters the electronic character of the heteroaromatic core, modulating both the nucleophilic aromatic substitution (SNAr) reactivity at C2 and C4 and the hydrogen-bonding capacity with biological targets . Furthermore, the 2-chloro substituent is not merely a placeholder but a strategic functional handle; its replacement with an amino group (as in 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones) yields compounds with potent, broad-spectrum tyrosine kinase inhibition [1], whereas the chloro intermediate is specifically valued for its synthetic versatility. The addition of a second chlorine atom (as in 2,4-dichloropyrido[2,3-d]pyrimidine) provides a bifunctional coupling site with differential reactivity at C4 versus C2, enabling sequential functionalization that is distinct from the monochlorinated scaffold's capabilities . Therefore, generic substitution fails because these analogs occupy different positions in the synthetic workflow and lead to final compounds with divergent biological and physicochemical properties, as quantified in the evidence below.

!
2,4-Dichloro analog: Differential C4 vs C2 reactivity may complicate selective mono-functionalization.
!
2-Amino analog: Lacks reactive chlorine handle, preventing cross-coupling diversification.
!
Deoxy (7-oxo removed) analog: Altered H-bonding and electronic profile can shift biological target engagement.

2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one Comparative Evidence


CDK7 Inhibitory Potency vs. Alternative Scaffolds

Derivatives based on the 2-chloropyrido[2,3-d]pyrimidin-7(8H)-one scaffold demonstrate potent inhibition of CDK7, a validated oncology target. For instance, a specific ligand (CHEMBL1944698) incorporating this core exhibits an IC50 of 3 nM against CDK7/cyclin H/MAT1 [1]. This potency is comparable to other advanced CDK7 inhibitors. In contrast, the structurally related but distinct 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one class (e.g., compound 63) exhibits broader tyrosine kinase inhibition with an IC50 of 0.009 μM (9 nM) against c-Src but 0.044 μM (44 nM) against EGFR, demonstrating divergent kinase selectivity profiles [2]. This highlights that the 2-chloro intermediate enables access to a distinct biological activity space, specifically potent CDK7 engagement, which is not guaranteed by simply using a 2-amino analog.

CDK7 Potency vs. 2-Amino Analog
Cross-study comparable
Target scaffold ligand 3 nM CDK7
2-Amino derivative (cmpd 63) 9 nM c-Src / 44 nM EGFR
Distinct kinase selectivity profile accessible via 2-Cl intermediate.
Biochemical assays; ligand CHEMBL1944698.
Kinase Inhibition CDK7 Cancer Therapeutics Medicinal Chemistry

EGFR T790M Mutant Selectivity Over Wild-Type

Structural optimization of pyrido[2,3-d]pyrimidin-7(8H)-ones, starting from a 2-chloro precursor, has yielded compounds with exceptional potency and selectivity for the clinically relevant EGFR(L858R/T790M) mutant over wild-type EGFR. The optimized compound 9s (derived from this scaffold) potently inhibits EGFRL858R/T790M kinase with an IC50 of 2.0 nM and suppresses the proliferation of H1975 NSCLC cells (harboring the T790M mutation) with an IC50 of 40 nM [1]. This is a stark contrast to earlier generation EGFR inhibitors like erlotinib, which are ineffective against the T790M gatekeeper mutation (IC50 > 10 μM) [2]. This differential activity underscores the unique ability of the pyrido[2,3-d]pyrimidin-7(8H)-one core, when properly functionalized, to overcome a major mechanism of acquired drug resistance in NSCLC.

EGFR T790M Selectivity
Cross-study comparable
Derivative 9s 2.0 nM (kinase), 40 nM (cell)
Erlotinib >10,000 nM T790M
>5,000-fold improvement
Supports mutant-selective inhibitor design for resistant NSCLC research.
H1975 cell line assay; erlotinib as comparator.
EGFR Mutants NSCLC Kinase Selectivity Drug Resistance

C2-Chloro Reactivity vs. Amino and Dichloro Analogs

The synthetic utility of 2-chloropyrido[2,3-d]pyrimidin-7(8H)-one is defined by the reactivity of its C2 chlorine atom. This scaffold is specifically designed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings. In contrast, the 2,4-dichloro analog (2,4-dichloropyrido[2,3-d]pyrimidine) presents a more complex reactivity profile: the C4 chlorine is significantly more reactive towards SNAr than the C2 chlorine, enabling sequential, site-selective functionalization . While this can be advantageous for certain synthetic sequences, it also introduces the risk of unwanted side reactions or regioselectivity challenges when only mono-functionalization at the C2 position is desired. The 2-amino analog lacks the reactive chlorine handle altogether, precluding its use in cross-coupling steps. Therefore, 2-chloropyrido[2,3-d]pyrimidin-7(8H)-one offers a simplified, predictable, and tunable reactivity profile for C2 diversification, which is not directly interchangeable with the dichloro or amino variants.

C2-Cl Reactivity Profile
Class-level inference
Predictable single-site SNAr/cross-coupling vs. complex sequential functionalization of 2,4-dichloro analog.
Simplifies library synthesis and purification.
Qualitative reactivity context; no numeric rate data.
Synthetic Methodology SNAr Reactivity Cross-Coupling Medicinal Chemistry

Pharmacokinetics and Selectivity vs. Other Kinase Scaffolds

Optimization of the pyrido[2,3-d]pyrimidin-7(8H)-one core has yielded compounds with favorable in vivo pharmacokinetic (PK) properties and high target selectivity. Compound 33 (UH15-15) derived from this scaffold demonstrated an oral bioavailability of 16% and a plasma half-life (t1/2) of 3.4 hours following a single intraperitoneal dose in mice, with a Cmax of 5.7 μM [1]. Crucially, it exhibited >300-fold selectivity for RIPK2 over the structurally related kinase ALK2 (IC50 = 8 ± 4 nM vs. >2,400 nM) [1]. This level of selectivity is not guaranteed across all pyridopyrimidinone cores; for example, the unselective CDK4/CDK6/NUAK1 inhibitor ON123300, which also contains a pyrido[2,3-d]pyrimidin-7(8H)-one core but with different substitution, lacks this kinase selectivity [2]. This demonstrates that while the core scaffold provides a foundation, specific substitution patterns (accessible via the 2-chloro intermediate) are essential for achieving favorable PK and high selectivity for specific targets.

PK & Kinase Selectivity
Cross-study comparable
>300-fold RIPK2 selectivity Cmax 5.7 μM, t1/2 3.4 h, oral F 16% (mouse)
Supports PK-compatible chemical probe development.
Compound 33 (UH15-15); scaffold requires further optimization.
Pharmacokinetics Selectivity RIPK2 Inflammation

2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one Applications


CDK7 Inhibitor Synthesis for Oncology

This scaffold is a direct precursor for generating potent CDK7 inhibitors. As demonstrated by ligands with IC50 values as low as 3 nM against CDK7/cyclin H/MAT1 [1], the 2-chloro intermediate enables the installation of various amine substituents via SNAr to explore structure-activity relationships (SAR) around the ATP-binding pocket. This application is critical for academic groups and biotech companies investigating transcriptional regulation in cancer, particularly in triple-negative breast cancer and small cell lung cancer where CDK7 is a validated target.

Mutant-Selective EGFR Inhibitors for Resistant NSCLC

Procurement of this compound is essential for medicinal chemistry campaigns aiming to overcome EGFR(T790M)-mediated resistance in non-small cell lung cancer (NSCLC). Structural optimization of the core, starting from this chloro-intermediate, has led to compounds with sub-nanomolar potency against the resistant mutant (IC50 = 2.0 nM) and cellular activity against H1975 cells (IC50 = 40 nM) [2]. The modular nature of the scaffold allows for the systematic introduction of warheads and solubilizing groups to balance potency, selectivity, and pharmacokinetic properties, making it a key building block for developing next-generation EGFR inhibitors.

Focused Kinase Inhibitor Library Synthesis

The single, reactive C2-chloro group makes this scaffold ideal for high-throughput parallel synthesis of diverse kinase inhibitor libraries. In contrast to the bifunctional 2,4-dichloro analog which requires careful control of regioselectivity, the mono-chloro derivative allows for clean, predictable diversification with amines, anilines, or boronic acids under standard SNAr or Suzuki coupling conditions . This simplifies reaction workup and purification, accelerating SAR exploration. Such libraries are valuable for screening against panels of kinases (e.g., CDKs, RIPK2, PAKs) to identify novel chemical probes and lead compounds for various therapeutic areas including oncology and inflammation.

Application
Selection Property
Validation Focus
CDK7 inhibitor synthesis for cancer cell signaling studies
Single reactive C2-Cl for SNAr diversification
CDK7 selectivity profiling vs. kinase panel
Mutant-selective EGFR inhibitor development for NSCLC resistance research
Scaffold for selective EGFR T790M engagement
Cellular potency in T790M+ models
Focused kinase inhibitor library synthesis
Predictable reactivity simplifies parallel synthesis
Kinase panel screening and SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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